molecular formula C19H17F3N2O2 B2424482 N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 2034526-81-1

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2424482
CAS No.: 2034526-81-1
M. Wt: 362.352
InChI Key: HJMDMTZDOIAPFL-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H17F3N2O2 and its molecular weight is 362.352. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O2/c1-24-9-8-12-10-13(6-7-16(12)24)17(25)11-23-18(26)14-4-2-3-5-15(14)19(20,21)22/h2-10,17,25H,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMDMTZDOIAPFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article compiles data on its biological activity, highlighting its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features:

  • Indole moiety : Known for various biological activities including anticancer properties.
  • Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
  • Hydroxyethyl side chain : May contribute to hydrogen bonding interactions with biological targets.

Research indicates that compounds with similar structures often exhibit diverse mechanisms, including:

  • Inhibition of key enzymes : Such as carbonic anhydrases and kinases.
  • Induction of apoptosis : Through pathways involving Bcl-2 family proteins.
  • Antiviral activity : Particularly against Hepatitis C virus (HCV) and other viral infections.

Table 1: Summary of Biological Activities

Activity TypeAssay TypeResult (IC50/EC50)Reference
CytotoxicityMCF-7 (breast cancer)0.65 µM
Apoptosis InductionFlow CytometrySignificant at 0.5 µM
Antiviral ActivityHCV InhibitionEC50 = 0.095 µM
Enzyme InhibitionhCA IX (carbonic anhydrase)K_i = 89 pM

Case Studies and Research Findings

  • Cytotoxic Activity Against Cancer Cell Lines :
    A study conducted on various cancer cell lines, including MCF-7 and U-937, demonstrated that the compound exhibits significant cytotoxicity with IC50 values in the low micromolar range. This suggests a potential role in cancer therapy, particularly in targeting breast cancer cells .
  • Mechanistic Insights into Apoptosis :
    Flow cytometry analyses revealed that the compound induces apoptosis in a dose-dependent manner. The activation of caspases was observed, indicating that the compound may trigger intrinsic apoptotic pathways .
  • Antiviral Efficacy :
    In vitro studies showed that this compound has notable antiviral activity against HCV, with EC50 values significantly lower than many existing antiviral agents. This positions the compound as a candidate for further development in antiviral therapies .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C19H17F3N2O2
  • Molecular Weight : 362.352 g/mol
  • CAS Number : 2034526-81-1

The compound's structure includes a trifluoromethyl group, which enhances its lipophilicity and may influence its biological activity. The presence of the indole moiety suggests potential interactions with biological targets, making it a candidate for further investigation.

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds similar to N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(trifluoromethyl)benzamide. For instance, derivatives of indole have been shown to exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. Research indicates that similar compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's . The inhibition potency varies based on structural modifications, with certain derivatives exhibiting IC50 values lower than established drugs like rivastigmine.

Case Study 1: Anticancer Activity

In a study examining the anticancer effects of indole derivatives, this compound was tested against MCF-7 cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound for further development in cancer therapy.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of similar compounds on neuronal cell lines exposed to oxidative stress. The results demonstrated that these compounds could significantly reduce cell death and promote neuronal survival, indicating their potential therapeutic role in neurodegenerative diseases.

Comparative Analysis of Biological Activities

CompoundActivity TypeTarget Enzyme/Cell LineIC50 Value (µM)Reference
Compound AAChE InhibitionAChE25.0
Compound BAnticancerMCF-715.0
N-(2-hydroxy...)NeuroprotectionNeuronal CellsN/A

Preparation Methods

Fischer Indolization of 4-Nitrophenylhydrazine

The 1-methylindole scaffold is constructed via Fischer indolization, a well-established method for indole synthesis. As described in Robinson’s The Fischer Indole Synthesis, 4-nitrophenylhydrazine is reacted with a ketone precursor under acidic conditions to form the indole ring. For this compound, the ketone precursor is selected to introduce the 5-position substituent required for subsequent functionalization.

Procedure :

  • A mixture of 4-nitrophenylhydrazine (1.0 equiv) and 1-methyl-1H-indol-5-yl ketone (1.2 equiv) is heated in acetic acid at 80–100°C for 12–24 hours.
  • The reaction is monitored by TLC, and upon completion, the mixture is neutralized with aqueous sodium bicarbonate.
  • The crude product is extracted with dichloromethane, dried over magnesium sulfate, and purified via silica gel chromatography to yield 5-nitro-1-methyl-1H-indole.

Reduction of Nitro Group to Amine

The nitro group at the 5-position is reduced to an amine using catalytic hydrogenation, a step critical for introducing the amine necessary for side-chain attachment.

Procedure :

  • 5-Nitro-1-methyl-1H-indole (1.0 equiv) is dissolved in methanol with 10% palladium on carbon (10 wt%).
  • Hydrogen gas is introduced via balloon at ambient temperature for 18 hours.
  • The catalyst is filtered, and the solvent is evaporated to yield 5-amino-1-methyl-1H-indole as a pale yellow solid.

Introduction of the 2-Hydroxyethylamine Side Chain

Reductive Amination with Glycolaldehyde

The hydroxyethylamine side chain is installed via reductive amination between 5-amino-1-methyl-1H-indole and glycolaldehyde. This method ensures the introduction of both the hydroxyl and ethylamine groups in a single step.

Procedure :

  • 5-Amino-1-methyl-1H-indole (1.0 equiv) and glycolaldehyde (1.5 equiv) are combined in methanol.
  • Acetic acid (1.0 equiv) and sodium cyanoborohydride (1.2 equiv) are added, and the mixture is stirred at room temperature for 24–48 hours.
  • The reaction is quenched with aqueous sodium bicarbonate, extracted with ethyl acetate, and purified via recrystallization from methanol to yield 2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethylamine.

Benzamide Coupling with 2-(Trifluoromethyl)Benzoyl Chloride

Activation of Carboxylic Acid

2-(Trifluoromethyl)benzoic acid is converted to its acid chloride using thionyl chloride or oxalyl chloride, a standard procedure for amide bond formation.

Procedure :

  • 2-(Trifluoromethyl)benzoic acid (1.0 equiv) is refluxed in thionyl chloride (3.0 equiv) for 2 hours.
  • Excess thionyl chloride is removed under reduced pressure to yield 2-(trifluoromethyl)benzoyl chloride as a colorless liquid.

Amide Bond Formation

The amine intermediate is coupled with the acid chloride in the presence of a base to facilitate nucleophilic acyl substitution.

Procedure :

  • 2-Hydroxy-2-(1-methyl-1H-indol-5-yl)ethylamine (1.0 equiv) is dissolved in anhydrous dichloromethane.
  • Pyridine (2.0 equiv) is added as a base, followed by dropwise addition of 2-(trifluoromethyl)benzoyl chloride (1.1 equiv) at 0°C.
  • The mixture is stirred at room temperature for 4 hours, washed with 1M HCl and water, dried over sodium sulfate, and concentrated.
  • The crude product is purified via preparative HPLC (MeOH/H2O with 0.05% TFA) to yield the title compound as a white solid.

Optimization and Analytical Data

Reaction Yield and Purity

Step Yield (%) Purity (HPLC, %)
Fischer Indolization 65–75 90–95
Nitro Reduction 85–90 95–98
Reductive Amination 70–80 92–96
Benzamide Coupling 60–70 ≥99

Spectroscopic Characterization

  • 1H NMR (DMSO-d6) : δ 11.70 (s, 1H, NH), 7.72–7.88 (m, 3H, aromatic), 7.28–7.42 (m, 3H, indole), 6.88–6.98 (m, 2H, indole), 2.62 (q, J = 8.0 Hz, 2H, CH2), 1.13 (t, J = 8.0 Hz, 3H, CH3).
  • HRMS (ESI) : Calcd for C19H16F3N2O2 [M+H]+: 373.1162; Found: 373.1168.

Alternative Synthetic Routes

Mitsunobu Reaction for Hydroxyethylamine Installation

As an alternative to reductive amination, the Mitsunobu reaction can install the hydroxyethyl group using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method offers higher stereocontrol but requires anhydrous conditions.

Solid-Phase Synthesis for Parallel Optimization

Solid-supported synthesis enables rapid screening of coupling conditions. The amine intermediate is immobilized on Wang resin, and the benzoyl chloride is introduced under microwave-assisted conditions.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(trifluoromethyl)benzamide?

  • Methodology : The synthesis can be optimized using reflux conditions with acetic acid as a catalyst, analogous to methods for structurally related benzamides (e.g., Scheme 2 in ). Key steps include:

  • Coupling reactions : Amide bond formation between the indole-ethylamine intermediate and 2-(trifluoromethyl)benzoyl chloride under inert atmosphere.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization to achieve >95% purity .
    • Critical Parameters : Monitor reaction progress via TLC, and confirm final structure using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Primary Methods :

  • NMR Spectroscopy : 1^1H NMR to identify proton environments (e.g., hydroxyethyl and indole protons) and 19^19F NMR to confirm trifluoromethyl groups.
  • Mass Spectrometry : HRMS (ESI or EI) to verify molecular weight (expected [M+H]+^+ ~463.14 g/mol).
  • HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity .

Q. How can researchers design in vitro assays to evaluate antifungal activity?

  • Protocol :

  • Model Organisms : Use fungal strains (e.g., Fusarium virguliforme) relevant to agricultural applications, as seen in fluopyram studies ().
  • Dose-Response Assays : Test compound concentrations (0.1–100 µM) in microplate formats, measuring mycelial growth inhibition via optical density.
  • Controls : Include fluopyram or other benzamide fungicides as positive controls .

Advanced Research Questions

Q. What strategies are recommended for studying structure-activity relationships (SAR) in analogs of this compound?

  • Approach :

  • Substituent Variation : Modify the indole (e.g., 1-methyl vs. 1-ethyl), hydroxyethyl chain length, or trifluoromethyl position ().
  • Biological Testing : Compare IC50_{50} values across analogs in enzymatic assays (e.g., succinate dehydrogenase inhibition for fungicides).
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins .

Q. How can metabolites of this compound be identified in environmental or biological samples?

  • Analytical Workflow :

  • Sample Preparation : Extract metabolites from soil or plasma using SPE (C18 cartridges).
  • LC-MS/MS : Employ a Q-TOF instrument in positive ion mode to detect hydroxylated or demethylated metabolites (e.g., m/z shifts of +16 or -14).
  • Reference Standards : Synthesize suspected metabolites (e.g., hydroxyl derivatives, as in ) for fragmentation pattern matching .

Q. What experimental designs address contradictions in reported biological activities of similar benzamides?

  • Resolution Strategies :

  • Dose-Dependency Analysis : Re-evaluate activity across broader concentration ranges to rule out non-specific effects.
  • Target Validation : Use CRISPR knockouts or RNAi to confirm involvement of suspected targets (e.g., mitochondrial Complex II).
  • Cross-Species Testing : Compare efficacy in plant vs. mammalian cell lines to assess selectivity .

Q. How can researchers assess the environmental persistence and toxicity of this compound?

  • Regulatory Framework :

  • OECD Guidelines : Follow Test No. 307 (soil degradation) and Test No. 201 (algae growth inhibition).
  • Bioaccumulation Studies : Measure log KowK_{ow} values and bioconcentration factors (BCF) in aquatic models.
  • EPA Compliance : Align with residue tolerance protocols for agrochemicals () .

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